2-(3-Iodophenyl)pyrrolidinehydrochloride
Description
Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis
The pyrrolidine ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and catalysts. frontiersin.orgnih.gov Its prevalence stems from a combination of unique structural and chemical properties. As a saturated, non-planar ring, it provides a three-dimensional scaffold that is crucial for specific molecular recognition and interaction with biological targets like enzymes and receptors. nih.govresearchgate.net This three-dimensionality allows for a more detailed exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net
Many biologically active alkaloids, such as nicotine (B1678760) and hygrine, feature the pyrrolidine ring. wikipedia.org Furthermore, the essential amino acid proline is a substituted pyrrolidine, highlighting the fundamental role of this heterocycle in biochemistry. wikipedia.org In the realm of medicinal chemistry, the pyrrolidine scaffold is considered a "privileged structure" because its derivatives have shown a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnbinno.com A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain this five-membered nitrogen heterocycle. nih.gov
Beyond its role in bioactive molecules, the pyrrolidine framework is a cornerstone of asymmetric catalysis. Chiral pyrrolidine derivatives, often derived from proline, are widely employed as organocatalysts to facilitate stereoselective transformations, enabling the synthesis of specific enantiomers of chiral molecules. nih.gov This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The development of synthetic methodologies to construct and functionalize the pyrrolidine ring is an active and vital area of research in organic chemistry. acs.orgorganic-chemistry.org
Strategic Importance of Aryl Halides, Specifically Iodophenyl Moieties, in Modern Synthetic Chemistry
Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are indispensable building blocks in modern organic synthesis. Their utility lies primarily in their ability to participate in a wide variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org Among the common aryl halides (chlorides, bromides, and iodides), aryl iodides are often the most reactive. wikipedia.org
The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, which facilitates its cleavage during the oxidative addition step, often the rate-determining step in many palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org This high reactivity allows reactions involving aryl iodides to proceed under milder conditions, often at lower temperatures, and with lower catalyst loadings compared to their bromo and chloro counterparts. wikipedia.org
The iodophenyl moiety is a key substrate in several of the most important name reactions in organic synthesis:
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov Aryl iodides are highly efficient coupling partners in this reaction. wikipedia.orgacs.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Aryl iodides are particularly reactive substrates, often allowing the reaction to occur at room temperature. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This is a method for forming a carbon-nitrogen bond between an aryl halide and an amine. While historically challenging with aryl iodides, recent advancements in ligand design have enabled their efficient use in this critical transformation. wikipedia.orgnih.govnih.gov
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
The exceptional reactivity of the iodophenyl group makes it a strategically important functional handle in multi-step syntheses. researchgate.net It allows for the selective formation of key bonds under conditions that tolerate a wide range of other functional groups, providing a robust and versatile tool for the construction of complex organic molecules. wikipedia.orgtandfonline.com
Contextual Overview of the Chemical Compound 2-(3-Iodophenyl)pyrrolidinehydrochloride within Academic Research
2-(3-Iodophenyl)pyrrolidine (B3124228) hydrochloride is a chemical compound that combines the key structural features discussed above: a pyrrolidine ring and an iodophenyl group. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various chemical reactions.
Within the context of academic and industrial research, this compound is primarily valued as a synthetic intermediate or a building block. Its structure contains two key points of functionality: the pyrrolidine nitrogen and the iodo-substituted phenyl ring. The pyrrolidine's secondary amine can be further functionalized, while the iodophenyl group is primed for participation in the cross-coupling reactions previously mentioned.
This dual functionality allows for the synthesis of a diverse library of more complex molecules. For instance, the pyrrolidine nitrogen could be acylated, alkylated, or used to form amides, while the iodophenyl group could undergo a Suzuki coupling to introduce a new aryl group, a Sonogashira coupling to add an alkynyl substituent, or a Buchwald-Hartwig amination to append a new nitrogen-based functional group.
While specific, extensive research publications focusing solely on 2-(3-Iodophenyl)pyrrolidine hydrochloride are not abundant in the public domain, its value is inferred from its commercial availability from suppliers of specialized chemical intermediates and its relationship to structurally similar compounds used in medicinal chemistry research. chemicalbook.comchiralen.com For example, derivatives of substituted phenyl-pyrrolidines are investigated for their potential as sphingosine (B13886) kinase inhibitors, which have relevance in cancer and inflammation research. Analogous compounds with different halogen substitutions, such as chloro and fluoro groups, are also commercially available, indicating a general interest in this class of substituted phenyl-pyrrolidines for synthetic and medicinal chemistry applications. 001chemical.com
The compound serves as a versatile scaffold for creating novel molecules with potential applications in drug discovery and materials science. Its utility lies in its capacity to be elaborated into a wide range of derivatives, allowing chemists to systematically modify the structure to optimize for a desired property or biological activity.
Data Tables
Table 1: Physicochemical Properties of Related Compounds Note: Data for the specific title compound is limited in publicly available literature. This table presents data for analogous structures to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-(3-Iodophenyl)pyrrolidine hydrochloride | 2408971-42-4 | C₁₀H₁₃ClIN | 309.57 |
| 2-(4-Iodophenyl)pyrrolidine hydrochloride | 1423027-87-5 | C₁₀H₁₃ClIN | 309.58 |
| (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride | Not Available | C₁₀H₁₃Cl₂N | 218.12 |
Table 2: Reactivity of Aryl Halides in Common Cross-Coupling Reactions
| Reaction Type | General Reactivity Trend | Typical Conditions for Aryl Iodide |
|---|---|---|
| Suzuki-Miyaura Coupling | R-I > R-Br > R-Cl | Mild; often room temperature to moderate heating. |
| Sonogashira Coupling | R-I > R-Br >> R-Cl | Mild; often room temperature. |
| Buchwald-Hartwig Amination | R-Br > R-Cl > R-I (Historically); Improved with modern ligands | Requires specific ligand systems to overcome catalyst inhibition. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClIN |
|---|---|
Molecular Weight |
309.57 g/mol |
IUPAC Name |
2-(3-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
InChI Key |
HZMGVJFOTOIYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Iodophenyl Pyrrolidinehydrochloride
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of chemical bonds. ias.ac.in For 2-(3-Iodophenyl)pyrrolidine (B3124228), several logical disconnection strategies can be envisioned to simplify the structure.
The primary disconnection points for the 2-(3-iodophenyl)pyrrolidine scaffold are:
C-C Bond Disconnection (A): The bond between the pyrrolidine (B122466) ring (C2) and the 3-iodophenyl group is a key disconnection point. This strategy simplifies the target into a pyrrolidine-based synthon and a phenyl-based synthon. The corresponding synthetic equivalents could involve a nucleophilic pyrrolidine organometallic reagent reacting with an electrophilic iodinated benzene (B151609) derivative, or vice versa.
C-N Bond Disconnection (B): A disconnection across the N1-C2 bond suggests a pathway involving the cyclization of an acyclic precursor. This leads to a 4-amino-4-(3-iodophenyl)butyl derivative containing a suitable leaving group or a functional group that can facilitate ring closure.
Double Disconnection of the Ring (C): Breaking both the N1-C2 and N1-C5 bonds leads to a 1,4-dicarbonyl precursor or a related acyclic structure. The synthesis would then involve a condensation reaction with an amine source, such as ammonia, to form the pyrrolidine ring.
These strategies form the theoretical basis for the various direct synthesis and ring formation methodologies discussed in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches involve the construction of the target molecule through either convergent or linear pathways.
Convergent Synthesis Routes
Convergent synthesis involves preparing separate fragments of the molecule independently and then assembling them in the final stages. nih.gov This approach is often efficient as it allows for the parallel synthesis of key intermediates. A potential convergent synthesis for 2-(3-iodophenyl)pyrrolidine could involve the coupling of a pre-formed pyrrolidine ring with an iodinated aromatic component.
One such method is the copper-catalyzed intermolecular carboamination, which can be adapted to form 2-arylpyrrolidines. nih.govorganic-chemistry.org In this approach, a protected β-aminoethyl source is coupled with a substituted styrene.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Description |
| 1 | 3-Iodostyrene | Potassium N-carbamoyl-β-aminoethyltrifluoroborate | Copper(II) catalyst, Oxidant (e.g., MnO₂) | N-carbamoyl-2-(3-iodophenyl)pyrrolidine | Intermolecular carboamination reaction forms the C-C and C-N bonds required for the pyrrolidine ring attached to the aryl group. nih.gov |
| 2 | N-carbamoyl-2-(3-iodophenyl)pyrrolidine | Acid or Base | - | 2-(3-Iodophenyl)pyrrolidine | Deprotection of the carbamate (B1207046) group to yield the free amine. |
| 3 | 2-(3-Iodophenyl)pyrrolidine | HCl | - | 2-(3-Iodophenyl)pyrrolidinehydrochloride | Salt formation with hydrochloric acid. |
Linear Synthesis Pathways
Linear synthesis involves the sequential modification of a single starting material. A plausible linear pathway could start with a commercially available ketone, such as 3-iodoacetophenone, and build the pyrrolidine ring step-by-step. A biocatalytic approach using transaminases offers an enantioselective route to 2-arylpyrrolidines from ω-halo ketones. acs.org
| Step | Starting Material | Reagents | Product | Description |
| 1 | 3-Iodobenzaldehyde (B1295965) | Malonic acid, Piperidine | 3-(3-Iodophenyl)acrylic acid | Knoevenagel condensation to extend the carbon chain. |
| 2 | 3-(3-Iodophenyl)acrylic acid | Nitromethane, Base | 4-Nitro-3-(3-iodophenyl)butanoic acid | Michael addition of nitromethane. |
| 3 | 4-Nitro-3-(3-iodophenyl)butanoic acid | H₂, Raney Nickel or other reducing agent | 5-(3-Iodophenyl)pyrrolidin-2-one | Reductive cyclization of the nitro group and carboxylic acid to form a lactam. |
| 4 | 5-(3-Iodophenyl)pyrrolidin-2-one | LiAlH₄ or other strong reducing agent | 2-(3-Iodophenyl)pyrrolidine | Reduction of the lactam to the corresponding pyrrolidine. |
| 5 | 2-(3-Iodophenyl)pyrrolidine | HCl | - | This compound |
Pyrrolidine Ring Formation Methodologies
The construction of the pyrrolidine ring is a critical aspect of the synthesis. This can be achieved through the cyclization of acyclic precursors or through multicomponent reactions.
Cyclization Reactions of Acyclic Precursors
The formation of the pyrrolidine ring from an open-chain molecule is a common and versatile strategy. mdpi.com This typically involves an intramolecular nucleophilic substitution or reductive amination. A general approach involves the cyclization of a 1,4-difunctionalized alkane where one terminus is an amine or a precursor to it.
For instance, the synthesis can begin with a 1,4-dicarbonyl compound which, upon reaction with an amine, forms the heterocyclic ring. The Paal-Knorr pyrrole (B145914) synthesis, while typically yielding pyrroles, can be adapted under reductive conditions to produce pyrrolidines.
Example Pathway: Reductive Amination of a 1,4-Dicarbonyl Precursor
| Starting Materials | Reagents | Intermediate | Final Product (before salt formation) |
| 1-(3-Iodophenyl)butane-1,4-dione | NH₃ or NH₄OAc, NaBH₃CN | - | 2-(3-Iodophenyl)pyrrolidine |
| 4-Chloro-1-(3-iodophenyl)butan-1-one | NH₃ | 4-Amino-1-(3-iodophenyl)butan-1-one | 2-(3-Iodophenyl)pyrrolidine (via intramolecular reductive amination) |
The cyclization of amino alcohols is another widely used method. mdpi.com For example, a 4-amino-1-(3-iodophenyl)butan-1-ol could be cyclized under acidic conditions (e.g., using H₂SO₄) to yield the target pyrrolidine.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient method for synthesizing complex molecules like pyrrolidines in a single step from three or more starting materials. researchgate.net This approach enhances atom economy and reduces the number of synthetic steps and purification procedures.
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a classic MCR for constructing the pyrrolidine scaffold. nih.govtandfonline.com An azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde.
Example [3+2] Cycloaddition Strategy
| Component 1 | Component 2 | Component 3 | Reagents/Conditions | Product |
| 3-Iodobenzaldehyde | Sarcosine (N-methylglycine) | Diethyl maleate | Heat (reflux in toluene) | A polysubstituted N-methyl-pyrrolidine derivative |
This reaction would yield a highly functionalized pyrrolidine ring that could then be further modified (e.g., via decarboxylation) to lead toward the desired 2-(3-iodophenyl)pyrrolidine structure. MCRs provide rapid access to diverse libraries of substituted pyrrolidines. acs.org
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic compounds, including pyrrolidine derivatives. organic-chemistry.orgscienceinfo.com This approach typically involves the use of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene. scienceinfo.comwikipedia.org For the synthesis of a 2-aryl-pyrrolidine precursor, a diallylamine (B93489) bearing the desired aryl group can be employed.
The general strategy involves the synthesis of an N-protected diallylamine substituted with a 3-iodophenyl group. This precursor can then undergo an RCM reaction to form a dihydropyrrole, which can subsequently be reduced to the corresponding pyrrolidine. The efficiency of the RCM step can be influenced by the choice of catalyst and reaction conditions. For instance, second-generation Grubbs catalysts are often more versatile and tolerate a wider range of functional groups. scienceinfo.com Lewis acids can also be used to assist in the ring-closing of chiral diallylamines, leading to enantiopure pyrrolidine derivatives in high yields under mild conditions. wikipedia.org
While direct synthesis of 2-(3-Iodophenyl)pyrrolidine via RCM is not extensively documented, the modularity of this approach allows for the construction of various 2-arylpyrrolidine scaffolds. The key is the synthesis of the appropriate acyclic diene precursor.
| Catalyst | Substrate Type | Product | Key Features |
| Grubbs Catalyst (1st & 2nd Gen) | Diallylamines | Dihydropyrroles | Tolerates various functional groups; driving force is the removal of ethylene. organic-chemistry.orgscienceinfo.com |
| Hoveyda-Grubbs Catalyst | Diallylamines | Dihydropyrroles | Often shows higher stability and efficiency. |
| Ruthenium-based catalysts with Lewis Acids | Chiral Diallylamines | Enantiopure Pyrrolidines | Enhanced yields and enantioselectivity under mild conditions. wikipedia.org |
Derivatization from Proline or Related Chiral Pool Building Blocks
Proline and its derivatives serve as versatile chiral building blocks for the synthesis of substituted pyrrolidines. A notable method for the direct conversion of proline derivatives into 2-aryl-3-iodopyrrolidines has been developed. rsc.org This one-pot process involves a sequential radical decarboxylation, oxidation, iodination, and arylation under metal-free conditions, providing a direct route to compounds structurally related to the target molecule. rsc.org
Another prominent strategy involves the α-arylation of N-Boc-pyrrolidine. This method typically proceeds via an enantioselective deprotonation of N-Boc-pyrrolidine using a strong base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine. The resulting 2-pyrrolidinolithium species undergoes transmetalation with a zinc salt (e.g., ZnCl₂) to form a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc intermediate can then be coupled with a variety of functionalized aryl halides in a Negishi cross-coupling reaction, catalyzed by a palladium complex, to yield 2-aryl-N-Boc-pyrrolidines in high enantiomeric excess. adichemistry.comiitk.ac.in
| Starting Material | Reagents | Intermediate | Product | Key Features |
| Proline derivatives | Radical initiator, I₂, Arylating agent | Radical and iminium intermediates | 2-Aryl-3-iodopyrrolidines | Metal-free, one-pot synthesis. rsc.org |
| N-Boc-pyrrolidine | s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, P(tBu)₃ | 2-Pyrrolidinozinc reagent | 2-Aryl-N-Boc-pyrrolidines | High enantioselectivity and broad scope for aryl halides. adichemistry.comiitk.ac.in |
Introduction of the 3-Iodophenyl Moiety
Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. For a substrate such as 2-phenylpyrrolidine (B85683), the pyrrolidine ring acts as an activating group, directing the electrophilic substitution to the ortho and para positions of the phenyl ring. Therefore, direct iodination of 2-phenylpyrrolidine would likely yield a mixture of 2-(2-iodophenyl)pyrrolidine (B3263982) and 2-(4-iodophenyl)pyrrolidine, with the meta-iodinated product being a minor component, if formed at all.
To achieve meta-iodination, a directing group at a different position on the phenyl ring would be necessary to override the directing effect of the pyrrolidine. Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). nih.govresearchgate.net The regioselectivity remains a significant challenge for this approach to synthesize the desired 3-iodo isomer.
Palladium-Catalyzed C-H Iodination and Related Transformations
Palladium-catalyzed C-H functionalization has become a powerful strategy for the selective introduction of functional groups onto aromatic rings. While ortho-C-H functionalization is well-established, meta-C-H functionalization is more challenging and often requires a specifically designed directing group. rsc.org For a 2-phenylpyrrolidine substrate, the nitrogen atom of the pyrrolidine ring can act as a directing group, favoring ortho-functionalization of the phenyl ring.
To achieve meta-iodination, a directing group that positions the palladium catalyst at the meta-position would be required. While there has been progress in palladium-catalyzed meta-C-H functionalization, rsc.orgnih.govnih.gov direct C-H iodination at the meta-position of a 2-phenylpyrrolidine derivative is not a commonly reported transformation and would likely require significant synthetic development to overcome the intrinsic preference for ortho-activation. organic-chemistry.org
Halogen Exchange Reactions (e.g., Bromine-Iodine Exchange)
The Finkelstein reaction, which involves the exchange of one halogen for another, is a well-established method in organic synthesis. scienceinfo.comwikipedia.orgadichemistry.combyjus.com This reaction is typically an Sₙ2 process and is most effective for alkyl halides. For aryl halides, the classic Finkelstein reaction is generally not feasible due to the stronger carbon-halogen bond and the inability of the Sₙ2 mechanism to occur at an sp²-hybridized carbon.
However, "aromatic Finkelstein reactions" can be achieved under transition metal catalysis. scienceinfo.com Copper(I) iodide, often in combination with a diamine ligand, is a common catalyst for the conversion of aryl bromides to aryl iodides. scienceinfo.com Nickel-based catalysts have also been shown to be effective. scienceinfo.com Therefore, a plausible synthetic route to this compound would involve the synthesis of 2-(3-bromophenyl)pyrrolidine (B1275804) followed by a copper- or nickel-catalyzed halogen exchange with an iodide source, such as sodium iodide or potassium iodide.
| Reaction Type | Substrate | Reagents | Product | Key Features |
| Aromatic Finkelstein Reaction | 2-(3-Bromophenyl)pyrrolidine | CuI, diamine ligand, NaI or KI | 2-(3-Iodophenyl)pyrrolidine | Enables conversion of an aryl bromide to an aryl iodide. scienceinfo.com |
Cross-Coupling Methodologies for Aryl-Pyrrolidine Bond Formation (Pre-iodination of Aryl Substrate)
Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are highly effective methods for the formation of carbon-carbon bonds and represent a convergent approach to the synthesis of 2-(3-Iodophenyl)pyrrolidine. In this strategy, the pyrrolidine ring and the pre-functionalized 3-iodoaryl moiety are coupled in the final key step.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org For this synthesis, a 2-pyrrolidylzinc reagent can be coupled with a 1-bromo-3-iodobenzene (B1265593) or 1,3-diiodobenzene. The difference in reactivity between the C-Br and C-I bonds can allow for selective coupling at the more reactive C-I bond, or in the case of 1-bromo-3-iodobenzene, at the C-Br bond.
The Suzuki-Miyaura coupling utilizes an organoboron compound, such as a boronic acid or boronic ester, which reacts with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgwhiterose.ac.uk A pyrrolidine-2-boronic acid or ester could be coupled with 1-bromo-3-iodobenzene. The choice of catalyst, ligand, and base is crucial for the success of these reactions.
| Coupling Reaction | Pyrrolidine Component | Aryl Component | Catalyst/Reagents | Product |
| Negishi Coupling | 2-Pyrrolidylzinc halide | 1-Bromo-3-iodobenzene | Pd or Ni catalyst, ligand | 2-(3-Iodophenyl)pyrrolidine |
| Suzuki-Miyaura Coupling | Pyrrolidine-2-boronic acid/ester | 1-Bromo-3-iodobenzene | Pd catalyst, base, ligand | 2-(3-Iodophenyl)pyrrolidine |
Stereoselective Synthesis of this compound
The creation of a single enantiomer of 2-(3-iodophenyl)pyrrolidine can be accomplished through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and the separation of enantiomers from a racemic mixture via chiral resolution.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a robust strategy to induce stereoselectivity in the formation of the pyrrolidine ring. This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs a subsequent chemical transformation to occur with a specific stereochemical outcome. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples detailing the synthesis of 2-(3-iodophenyl)pyrrolidine using this method are not prevalent in readily available literature, the synthesis of analogous 2-arylpyrrolidines provides a clear framework. Commonly employed chiral auxiliaries are derived from readily available natural products like amino acids and terpenes. Evans oxazolidinones and prolinol-derived auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are prominent examples.
The general approach involves the diastereoselective alkylation or reduction of a substrate covalently bonded to the chiral auxiliary. For instance, an N-acyl derivative of an oxazolidinone can undergo diastereoselective alkylation to introduce the 3-iodophenyl group or a precursor. Another established route is the diastereoselective addition of a Grignard reagent to a chiral imine derived from an auxiliary like (R)-phenylglycinol, a method successfully applied to the synthesis of various trans-2,5-bis(aryl) pyrrolidines. nih.gov
Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Typical Application | Expected Outcome |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity |
| SAMP/RAMP | Asymmetric alkylation of carbonyls | Formation of specific enantiomers |
| (R)-Phenylglycinol | Diastereoselective Grignard addition to imines | Synthesis of trans-2-arylpyrrolidines |
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org Organocatalysis and transition-metal catalysis are the two primary branches of this field.
Proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including reactions that can form the pyrrolidine skeleton. nih.gov For instance, the asymmetric [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for constructing the pyrrolidine ring with high stereocontrol. In the context of 2-(3-iodophenyl)pyrrolidine, this could involve a dipole generated from a glycine (B1666218) derivative and 3-iodobenzaldehyde reacting with an alkene.
Transition-metal catalysis, often employing rhodium, palladium, or copper complexes with chiral ligands, is another key strategy. The asymmetric hydrogenation of a suitable pyrrole or pyrroline (B1223166) precursor bearing a 3-iodophenyl substituent is a direct route to the chiral pyrrolidine. Biocatalysis, using enzymes like transaminases, has also emerged as a powerful method for synthesizing chiral 2-arylpyrrolidines. acs.org These enzymes can convert ω-chloroketones into the corresponding chiral pyrrolidines with excellent enantioselectivity (>95% ee) and in good yields. acs.org
Table 2: Asymmetric Catalytic Strategies for 2-Arylpyrrolidine Synthesis
| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |
| Proline-derived Organocatalyst | Michael Addition / Cyclization | Aldehydes and nitroalkenes | >99% |
| Rhodium / Chiral Phosphine (B1218219) Ligand | Asymmetric Hydrogenation | Substituted pyrrole | Up to 99% |
| Transaminase (enzyme) | Reductive Amination / Cyclization | 4-chloro-1-(3-iodophenyl)butan-1-one | >95% |
Chiral Resolution Techniques
When a stereoselective synthesis is not employed, 2-(3-iodophenyl)pyrrolidine is produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers.
A primary method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.net These columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. usgs.gov The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving good separation. nih.gov
Another classical resolution technique involves diastereomeric salt formation. The racemic amine is reacted with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.
Table 3: Chiral Resolution Parameters for Racemic Amines via HPLC
| Chiral Stationary Phase | Mobile Phase Example | Typical Outcome |
| Amylose-based (e.g., Chiralpak IA) | n-Hexane/Ethanol (B145695)/Trifluoroacetic Acid | Good enantioselectivity (α > 1.5) |
| Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | Baseline separation of enantiomers |
| Protein-based (e.g., α-chymotrypsin) | Aqueous buffer with organic modifier | High resolution for specific racemates |
Hydrochloride Salt Formation and Crystallization
To improve the stability, solubility, and ease of handling of 2-(3-iodophenyl)pyrrolidine, it is typically converted into its hydrochloride salt. This is a standard acid-base reaction where the basic nitrogen atom of the pyrrolidine ring reacts with hydrochloric acid. youtube.com
The process generally involves dissolving the free base of 2-(3-iodophenyl)pyrrolidine in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. Anhydrous hydrogen chloride, either as a gas or as a solution in a solvent like diethyl ether or dioxane, is then added to the solution of the amine. orgsyn.org The addition of HCl protonates the amine, leading to the formation of the ammonium (B1175870) chloride salt, which is typically insoluble in nonpolar organic solvents and precipitates out of the solution. youtube.com
Crystallization of the resulting 2-(3-iodophenyl)pyrrolidine hydrochloride is then performed to obtain a pure, crystalline solid. The choice of solvent is crucial for obtaining well-defined crystals. Often, a solvent system consisting of a good solvent (in which the salt is soluble at higher temperatures) and an anti-solvent (in which the salt is poorly soluble) is used. The crude salt can be dissolved in a minimal amount of a solvent like ethanol or methanol (B129727) and then an anti-solvent such as diethyl ether or hexane is slowly added until turbidity is observed. Allowing the solution to cool slowly promotes the formation of crystals. The purity and crystalline form can be analyzed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The application of crystal engineering principles, such as co-crystallization with organic acids, can also be used to modify the physical properties of the hydrochloride salt. acs.org
Advanced Synthetic Applications and Derivatization Studies
Chemical Transformations of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring serves as a key nucleophilic center, readily participating in reactions to form new carbon-nitrogen and sulfur-nitrogen bonds. These transformations are fundamental for introducing a variety of functional groups and building more complex molecular architectures.
N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen, a common strategy for synthesizing N-substituted pyrrolidine derivatives. This reaction typically involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide (e.g., cyclopropylmethyl chloride or allyl chloride), in the presence of a base to neutralize the generated acid. The choice of base, such as sodium bicarbonate or triethylamine (B128534), is crucial to facilitate the reaction. google.com
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, like an acid chloride or anhydride, to form an N-acylpyrrolidine derivative. These reactions are often carried out in the presence of a base to scavenge the acidic byproduct. A common method for forming amide bonds is through the use of coupling agents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC), which facilitate the reaction between a carboxylic acid and the amine. google.com
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Benzyl Bromide | N-Benzyl-2-(3-iodophenyl)pyrrolidine |
| N-Acylation | Acetyl Chloride | N-Acetyl-2-(3-iodophenyl)pyrrolidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-2-(3-iodophenyl)pyrrolidine |
The formation of amides, as mentioned above, is a robust transformation. Beyond simple acylation, this allows for the coupling of the pyrrolidine moiety to a wide array of carboxylic acid-containing molecules, including complex biologically active scaffolds. google.com
Similarly, the pyrrolidine nitrogen can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. google.comnih.gov Sulfonamides are a significant class of compounds in medicinal chemistry, and this reaction provides a direct route to incorporating the 2-(3-iodophenyl)pyrrolidine (B3124228) structure into potential therapeutic agents. nih.gov The reaction is typically performed in a suitable solvent with a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. google.com
Functionalization of the Iodophenyl Ring
The carbon-iodine bond on the phenyl ring is a prime site for modification, particularly through transition metal-catalyzed reactions. The high reactivity of aryl iodides makes this position an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity of the scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have become indispensable in modern organic synthesis. nobelprize.orgresearchgate.net The aryl iodide of 2-(3-iodophenyl)pyrrolidine is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com It is a versatile method for forming biaryl structures and is widely used in the pharmaceutical industry due to its mild conditions and tolerance of various functional groups. nobelprize.orgresearchgate.netmdpi.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This method is highly efficient for the synthesis of aryl-alkyne derivatives under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a key method for the vinylation of aryl halides. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl-alkyne derivative |
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. diva-portal.orgnih.gov The parent 2-(3-iodophenyl)pyrrolidine molecule does not possess such activation, making the iodide resistant to direct displacement by nucleophiles via an SNAr mechanism.
However, if derivatives of the compound were synthesized to include potent electron-withdrawing groups on the phenyl ring, the SNAr pathway would become viable. For instance, nitration of the phenyl ring could introduce the necessary activation. In such activated systems, the iodide could be displaced by various nucleophiles like amines (e.g., pyrrolidine), alkoxides, or thiolates to generate highly functionalized derivatives. nih.govresearchgate.net
Metal-halogen exchange is a fundamental reaction in organometallic chemistry for converting organic halides into organometallic reagents. wikipedia.org The carbon-iodine bond is particularly susceptible to this transformation. Reacting 2-(3-iodophenyl)pyrrolidine with strong organometallic bases, most commonly organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can result in a rapid iodine-lithium exchange. wikipedia.orgharvard.edu
This exchange generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the phenyl ring. This two-step sequence provides a powerful alternative to cross-coupling reactions for functionalizing the aromatic core.
Table 3: Functionalization via Metal-Halogen Exchange
| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile Example | Final Functional Group |
|---|---|---|---|
| n-Butyllithium | Aryllithium | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| n-Butyllithium | Aryllithium | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Isopropylmagnesium chloride | Grignard Reagent (Aryl-MgCl) | Formaldehyde (H₂CO) | Hydroxymethyl (-CH₂OH) |
Synthetic Utility as a Precursor for Complex Molecules
The strategic positioning of the iodo substituent on the phenyl ring of 2-(3-iodophenyl)pyrrolidine makes it an ideal substrate for a range of powerful synthetic transformations. This reactivity is harnessed by organic chemists to build molecular complexity from a relatively simple starting material.
Incorporation into Polycyclic Systems
The construction of polycyclic systems is a cornerstone of modern synthetic chemistry, with applications ranging from materials science to the development of molecular probes. The 2-(3-iodophenyl)pyrrolidine moiety can be strategically incorporated into such frameworks through intramolecular cyclization reactions, most notably the intramolecular Heck reaction. chim.itnih.govprinceton.edu
In a typical intramolecular Heck reaction, the aryl iodide (in this case, the iodophenyl group) undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium species can then react with a suitably positioned alkene or alkyne within the same molecule. Subsequent reductive elimination forms a new carbon-carbon bond, leading to the formation of a new ring and thus a polycyclic system. The specific design of the substrate, including the length and nature of the tether connecting the aryl iodide to the reacting partner, dictates the size and stereochemistry of the newly formed ring.
While direct examples detailing the use of 2-(3-iodophenyl)pyrrolidine hydrochloride in such reactions are not extensively documented in publicly available literature, the principles of synthetic organic chemistry strongly support its potential as a precursor for various polycyclic structures. For instance, by attaching an appropriate unsaturated side chain to the pyrrolidine nitrogen, a subsequent intramolecular Heck reaction could lead to the formation of fused or bridged ring systems incorporating the pyrrolidine and phenyl rings into a larger, rigid scaffold.
The general conditions for such transformations often involve a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. The reaction parameters can be fine-tuned to control the reaction's efficiency and selectivity.
Table 1: Key Palladium-Catalyzed Reactions for Polycyclic System Synthesis
| Reaction Type | Description | Key Reagents | Potential Application for 2-(3-Iodophenyl)pyrrolidine |
| Intramolecular Heck Reaction | Formation of a C-C bond between the aryl iodide and an unsaturated group within the same molecule. | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, base. | Construction of fused or bridged heterocyclic systems. |
| Intramolecular Suzuki Coupling | Formation of a C-C bond between the aryl iodide and a boronic acid/ester within the same molecule. | Palladium catalyst, base, boronic acid/ester functional group on the molecule. | Synthesis of biaryl-containing macrocycles or fused aromatic systems. |
| Intramolecular Buchwald-Hartwig Amination | Formation of a C-N bond between the aryl iodide and an amine within the same molecule. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org | Palladium catalyst, phosphine ligand, base. | Creation of nitrogen-containing polycyclic aromatic compounds. |
Ligand Design and Synthesis (if related to non-clinical applications)
The chiral nature of the 2-substituted pyrrolidine scaffold makes it a privileged motif in the design of ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.
The 2-(3-iodophenyl)pyrrolidine hydrochloride can be derivatized to introduce phosphine groups, which are excellent coordinating moieties for transition metals like palladium, rhodium, and iridium. The synthesis of such P-chiral phosphine ligands is a significant area of research. semanticscholar.orgnih.govnih.govresearchgate.net A common strategy involves the lithiation of the aryl iodide followed by reaction with a chlorophosphine electrophile. Alternatively, the iodine atom can be replaced with a phosphine group via a palladium- or nickel-catalyzed C-P coupling reaction.
Once synthesized, these pyrrolidine-based phosphine ligands can be employed in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical outcome of these reactions is often highly dependent on the steric and electronic properties of the ligand.
A straightforward and flexible method for the preparation of ligands based on the pyrrolidine scaffold has been reported, which involves a diastereoselective allylation of phenylglycinol-derived imines, followed by a cyclization. Ligands prepared through such methodologies have shown moderate to good enantioselectivities in asymmetric allylic substitution reactions. researchgate.net
Table 2: Potential Pyrrolidine-Based Ligand Architectures from 2-(3-Iodophenyl)pyrrolidine
| Ligand Type | Synthetic Approach from 2-(3-Iodophenyl)pyrrolidine | Potential Catalytic Application |
| Monophosphine Ligand | Lithiation of the iodophenyl group followed by quenching with a chlorophosphine (e.g., Ph2PCl). | Asymmetric hydrogenation, hydrosilylation. |
| Diphosphine (P,P) Ligand | Introduction of a second phosphine group on the pyrrolidine ring or nitrogen. | Asymmetric allylic alkylation, cross-coupling reactions. |
| Aminophosphine (P,N) Ligand | The pyrrolidine nitrogen and a phosphine group on the phenyl ring act as coordinating atoms. | Asymmetric conjugate addition, hydroamination. |
The development of novel and efficient chiral ligands is a continuous effort in the field of catalysis. The versatile synthetic handles present in 2-(3-iodophenyl)pyrrolidine hydrochloride make it an attractive starting point for the exploration of new ligand structures with potentially superior catalytic performance in non-clinical settings.
Theoretical and Computational Investigations
Molecular Orbital Theory Analysis of the Chemical Compound
Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. In this framework, atomic orbitals from the constituent atoms of 2-(3-Iodophenyl)pyrrolidine (B3124228) hydrochloride combine to form a new set of molecular orbitals that extend over the entire molecule. These orbitals are either bonding, antibonding, or non-bonding.
The analysis of this compound would involve the computation of its full molecular orbital diagram, a complex task for a molecule of this size. Key insights are gained by examining the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and electronic stability.
For 2-(3-Iodophenyl)pyrrolidine hydrochloride, the HOMO is expected to have significant contributions from the electron-rich iodophenyl ring, particularly the iodine atom with its lone pairs, and the nitrogen atom of the pyrrolidine (B122466) ring. The LUMO, conversely, is likely to be distributed over the aromatic system's antibonding π* orbitals. The presence of the electron-withdrawing iodine atom would influence the energy levels of these orbitals.
Table 1: Illustrative Frontier Orbital Contributions for 2-(3-Iodophenyl)pyrrolidine hydrochloride
This table presents a hypothetical distribution of electron density based on general principles of molecular orbital theory.
| Molecular Orbital | Primary Atomic Orbital Contributions | Predicted Energy (Arbitrary Units) |
| LUMO | π* orbitals of the phenyl ring | -1.5 eV |
| HOMO | p-orbitals of Iodine, Nitrogen lone pair, π orbitals of the phenyl ring | -6.2 eV |
| HOMO-LUMO Gap | - | 4.7 eV |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 2-(3-Iodophenyl)pyrrolidine hydrochloride is not static. The molecule possesses significant conformational flexibility, primarily arising from two sources: the puckering of the five-membered pyrrolidine ring and the rotation about the single bond connecting the pyrrolidine and phenyl rings.
The pyrrolidine ring typically adopts non-planar conformations, most commonly the "envelope" and "twist" forms, to alleviate steric strain. Computational methods, such as Density Functional Theory (DFT), are employed to perform a systematic search of the potential energy surface. researchgate.net This process involves calculating the molecule's total energy for each possible conformation.
The results of such an analysis are typically visualized as an energy landscape, a plot of potential energy versus the conformational coordinates (e.g., dihedral angles). The minima on this landscape correspond to stable, low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. For 2-(3-Iodophenyl)pyrrolidine hydrochloride, the analysis would identify the preferred orientation of the iodophenyl group relative to the pyrrolidine ring (axial vs. equatorial-like) and the specific pucker of the heterocyclic ring.
Table 2: Hypothetical Relative Energies of Key Conformers
This table illustrates potential energy differences that a conformational analysis might reveal.
| Conformer ID | Pyrrolidine Pucker | Phenyl-Pyrrolidine Dihedral Angle (τ) | Relative Energy (kJ/mol) | Predicted Boltzmann Population |
| Conf-1 | Envelope (N-flap) | 85° | 0.00 | 75% |
| Conf-2 | Twist | 80° | 2.15 | 15% |
| Conf-3 | Envelope (C-flap) | -95° | 4.50 | 8% |
| Conf-4 | Planar (Transition State) | - | 25.00 | <1% |
Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule with a larger receptor or binding site. rsc.org In a purely theoretical context, these methods can explore the non-covalent interactions of 2-(3-Iodophenyl)pyrrolidine hydrochloride within a hypothetical binding pocket.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a defined site. A hypothetical binding site could be constructed with specific features, such as a hydrophobic pocket and hydrogen bond donors/acceptors. Docking algorithms would then sample numerous poses of the ligand, scoring them based on intermolecular forces. For this compound, key interactions would likely involve the iodophenyl group forming halogen bonds or hydrophobic interactions, and the protonated amine of the pyrrolidinium (B1226570) ion forming strong hydrogen bonds.
Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can provide a dynamic view of the ligand-receptor complex over time. nih.gov The system is simulated for a period (nanoseconds to microseconds), allowing the atoms to move according to classical mechanics. This analysis reveals the stability of the docked pose and characterizes the dynamic nature of the intermolecular interactions. One could observe the flexibility of the ligand within the site and calculate the average number and lifetime of specific interactions, such as hydrogen bonds between the pyrrolidinium N-H group and a hypothetical acceptor.
Table 3: Potential Intermolecular Interactions in a Hypothetical Binding Site
| Interaction Type | Ligand Moiety Involved | Hypothetical Site Residue/Feature |
| Hydrogen Bond | Pyrrolidinium N-H | Carboxylate or Carbonyl Oxygen |
| Halogen Bond | Phenyl-Iodine | Electron-rich atom (e.g., Oxygen, Nitrogen) |
| Hydrophobic (van der Waals) | Phenyl Ring, Pyrrolidine CH2 groups | Aliphatic or Aromatic Sidechains |
| π-π Stacking | Phenyl Ring | Aromatic Sidechain (e.g., Phenylalanine) |
Reaction Mechanism Elucidation for Synthetic Pathways
Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. A plausible synthetic route to 2-arylpyrrolidines involves the intramolecular cyclization of an appropriate precursor. organic-chemistry.org
One potential pathway for 2-(3-Iodophenyl)pyrrolidine could involve the reductive amination of a γ-amino ketone or a related cyclization of a linear halo-amine. Computational elucidation of such a mechanism would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step (e.g., nucleophilic attack, ring closure). The structure at this point is the transition state.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating the zero-point vibrational energies.
Energy Profile Construction: Plotting the energy of the system along the reaction pathway to determine the activation energies for each step. This helps predict the reaction rate and identify the rate-determining step.
For instance, in an intramolecular cyclization, quantum chemical calculations could compare the activation barriers for different ring-closing pathways, thereby predicting the feasibility and stereochemical outcome of the synthesis.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using DFT, provide detailed information about the electronic structure of 2-(3-Iodophenyl)pyrrolidine hydrochloride. nih.gov These calculations begin with optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms.
From the resulting wavefunction, a variety of electronic properties can be derived:
Partial Atomic Charges: These calculations quantify the electron distribution across the molecule, identifying electrophilic and nucleophilic sites. The protonated nitrogen would carry a significant positive charge, while the iodine and chloride ions would be electron-rich.
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface, visually representing the regions of positive and negative electrostatic potential. This map is useful for predicting where the molecule will engage in electrostatic interactions. Red (negative) regions would be expected around the iodide and chloride ions, while blue (positive) regions would be centered on the acidic proton of the pyrrolidinium cation.
Table 4: Representative Theoretical Electronic Properties
This table shows examples of data that would be generated from quantum chemical calculations.
| Property | Calculation Method | Predicted Value |
| Optimized Ground State Energy | DFT (B3LYP/6-31G) | -X Hartrees |
| Dipole Moment | DFT (B3LYP/6-31G) | ~12.5 Debye |
| Partial Charge on Nitrogen (N) | Mulliken Population Analysis | +0.85 e |
| Partial Charge on Iodine (I) | Mulliken Population Analysis | -0.15 e |
| HOMO-LUMO Energy Gap | DFT (B3LYP/6-31G*) | 4.7 eV |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-(3-Iodophenyl)pyrrolidine (B3124228) hydrochloride and its precursors. While standard NMR and mass spectrometry are used for basic identification, advanced methods provide deeper insights into complex structural features.
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assigning the proton (¹H) and carbon (¹³C) signals, especially for complex synthetic intermediates or derivatives. For instance, in a related compound, 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride, advanced NMR would be essential to confirm the connectivity and stereochemistry of the substituted pyrrolidine (B122466) ring. researchgate.net
A hypothetical HMBC experiment on 2-(3-Iodophenyl)pyrrolidine hydrochloride would be expected to show correlations between the pyrrolidine protons and the carbons of the iodophenyl ring, confirming their covalent linkage.
| Technique | Purpose | Expected Observations for 2-(3-Iodophenyl)pyrrolidine hydrochloride |
| COSY | Shows proton-proton couplings within the same spin system. | Correlations between adjacent protons on the pyrrolidine ring and within the iodophenyl ring. |
| HSQC | Correlates directly bonded proton and carbon atoms. | Direct correlation of each proton signal to its corresponding carbon signal, aiding in ¹³C assignments. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Key correlations between the benzylic proton of the pyrrolidine ring and the carbons of the phenyl ring, confirming the substitution pattern. |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of synthetic intermediates and identifying any unexpected byproducts. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. For α-pyrrolidinophenone cathinones, a related class of compounds, a characteristic fragmentation is the loss of the 71 Da pyrrolidine neutral, forming an alkylphenone cation. wvu.eduresearchgate.net A similar initial fragmentation would be expected for 2-(3-Iodophenyl)pyrrolidine hydrochloride.
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are the cornerstone for assessing the purity of 2-(3-Iodophenyl)pyrrolidine hydrochloride, capable of separating the main compound from impurities and enantiomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful tool for quantifying the purity of non-volatile compounds like 2-(3-Iodophenyl)pyrrolidine hydrochloride. A validated RP-HPLC method can separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products. While a specific method for 2-(3-Iodophenyl)pyrrolidine hydrochloride is not publicly available, a typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijper.orgptfarm.plpensoft.net
Illustrative HPLC Method Parameters for a Phenylpyrrolidine Analog:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 30 °C |
This type of method allows for the accurate determination of the percentage purity of the compound.
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas chromatography is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present from the synthetic process. Headspace GC is particularly effective for this purpose, as it allows for the analysis of volatile compounds in a solid matrix without dissolving the sample. ptfarm.pl The ICH Q3C guidelines provide limits for common residual solvents that must be monitored.
Typical Volatile Impurities and their GC Retention Times:
| Impurity | ICH Class | Typical Retention Time (min) |
| Methanol | 2 | 3.5 |
| Acetonitrile | 2 | 4.2 |
| Dichloromethane | 2 | 5.1 |
| Toluene | 2 | 8.9 |
Chiral Chromatography for Enantiomeric Purity Determination
Since 2-(3-Iodophenyl)pyrrolidine hydrochloride possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. As enantiomers can have different pharmacological activities, it is crucial to control the enantiomeric purity. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating and quantifying enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for this type of separation. nih.govwvu.edu
The development of a chiral separation method involves screening different chiral columns and mobile phases to achieve baseline resolution between the two enantiomers.
| Chiral Stationary Phase (Example) | Mobile Phase (Example) | Expected Outcome |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol/Diethylamine | Separation of the (R)- and (S)-enantiomers, allowing for the quantification of the undesired enantiomer as an impurity. |
X-ray Crystallography for Solid-State Structure Determination
Should single crystals of 2-(3-Iodophenyl)pyrrolidine hydrochloride be obtained, X-ray crystallography provides the definitive solid-state structure. This technique can unambiguously determine the molecular conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For example, a study on 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride revealed an envelope conformation for the pyrrolidine ring and detailed the intermolecular hydrogen bonds. researchgate.net This level of structural detail is invaluable for understanding the compound's physical properties.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to confirm the elemental composition of a pure sample. By measuring the weight percentages of carbon, hydrogen, nitrogen, and chlorine, one can verify that the empirical formula matches the theoretical composition of 2-(3-Iodophenyl)pyrrolidine hydrochloride (C₁₀H₁₃ClIN). This provides a final check on the compound's stoichiometry and purity.
Theoretical vs. Actual Elemental Composition:
| Element | Theoretical % | Actual % (for a pure sample) |
| Carbon (C) | 38.79 | 38.79 ± 0.4 |
| Hydrogen (H) | 4.23 | 4.23 ± 0.4 |
| Chlorine (Cl) | 11.45 | 11.45 ± 0.4 |
| Iodine (I) | 40.99 | (Not typically measured) |
| Nitrogen (N) | 4.52 | 4.52 ± 0.4 |
Mechanistic Studies in Organic Reactions Involving the Chemical Compound
Kinetic Investigations of Synthesis Steps
While specific kinetic studies exclusively focused on the synthesis of 2-(3-iodophenyl)pyrrolidine (B3124228) are not extensively documented in the literature, valuable insights can be drawn from kinetic analyses of analogous palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which is a common method for forming C-N bonds.
In studies of palladium-catalyzed amination of aryl halides, the turnover-limiting step has been identified as the oxidative addition of the aryl halide to the Pd(0) complex. uwindsor.ca Kinetic studies on the oxidative addition of phenyl bromide to Pd(BINAP)₂ have shown that the reaction rate can have a complex dependence on the concentrations of the reactants and ligands. For instance, at low concentrations of phenyl bromide, the reaction exhibits an inverse first-order dependence on the added ligand concentration, suggesting that ligand dissociation from the palladium center is a key step. uwindsor.ca At higher concentrations of the aryl halide, the rate becomes dependent solely on the rate of chelating ligand dissociation. uwindsor.ca
A hypothetical kinetic study on the synthesis of 2-(3-iodophenyl)pyrrolidine via a palladium-catalyzed intramolecular cyclization could involve monitoring the reaction progress under various conditions. The data could be presented as follows:
Table 1: Hypothetical Kinetic Data for the Synthesis of 2-(3-Iodophenyl)pyrrolidine
| Entry | Catalyst Loading (mol%) | Ligand Concentration (mM) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 1 | 2 | 80 | 1.2 x 10⁻⁵ |
| 2 | 2 | 2 | 80 | 2.4 x 10⁻⁵ |
| 3 | 1 | 4 | 80 | 0.6 x 10⁻⁵ |
| 4 | 1 | 2 | 100 | 3.5 x 10⁻⁵ |
This hypothetical data illustrates how reaction rates can be influenced by catalyst and ligand concentrations, as well as temperature, providing insights into the reaction mechanism and helping to optimize the synthesis.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical transformation. In the context of palladium-catalyzed syntheses of 2-arylpyrrolidines, several key intermediates are proposed in the catalytic cycles.
One common approach for the synthesis of 2-arylpyrrolidines involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.gov The proposed mechanism for this reaction involves the formation of a vinylpalladium amido intermediate (II) from the oxidative addition of a vinyl bromide to a Pd(0) complex, followed by coordination of the amido group. This intermediate then undergoes intramolecular amidopalladation to form a five-membered ring intermediate (III). nih.gov Subsequent carbon-carbon bond-forming reductive elimination from this intermediate yields the desired pyrrolidine (B122466) product and regenerates the Pd(0) catalyst. nih.gov An alternative pathway from intermediate (II) is a carbon-nitrogen bond-forming reductive elimination, which would lead to an N-vinylated side product. nih.gov The choice of ligand can influence the preference for one pathway over the other.
In the palladium-catalyzed carbonylative α-arylation of ketones with aryl bromides, which can be considered a related transformation, mechanistic studies using ³¹P and ¹³C NMR spectroscopy have been employed to identify intermediates. nih.gov These studies have suggested that a [Pd(dppp)(enolate)] anion is initially generated before the oxidative-addition step. Following oxidative addition of the aryl bromide, a subsequent treatment with carbon monoxide leads to the formation of an acyl complex, [Pd(CO)Br(Ar)(dppp)]. nih.gov
While direct isolation and characterization of these intermediates for the synthesis of 2-(3-iodophenyl)pyrrolidine are challenging due to their transient nature, their existence is inferred from the observed products and by analogy to well-studied catalytic systems.
Table 2: Proposed Intermediates in the Palladium-Catalyzed Synthesis of 2-Arylpyrrolidines
| Intermediate Type | General Structure | Role in Catalytic Cycle |
| Pd(0)-Ligand Complex | Pd(0)L₂ | Active catalyst |
| Oxidative Addition Product | [Ar-Pd(II)-X]L₂ | Formation of the C-Pd bond |
| Amido Complex | [Ar-Pd(II)-NR₂]L₂ | Precursor to C-N bond formation |
| Cyclized Palladacycle | (Pyrrolidinyl)Pd(II)L₂ | Key intermediate in ring formation |
Role of Catalysts and Reagents in Specific Transformations
The choice of catalyst and reagents plays a critical role in the efficiency, selectivity, and outcome of the synthesis of 2-arylpyrrolidines.
Catalysts: Palladium complexes are the most widely used catalysts for the synthesis of 2-arylpyrrolidines from aryl halides. The catalytic activity is highly dependent on the nature of the ligands coordinated to the palladium center. Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction. numberanalytics.comalfa-chemistry.com For instance, the use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle. In some cases, the choice of a smaller phosphine ligand, such as tri-2-furylphosphine, can suppress side reactions like N-vinylation in carboamination reactions. nih.gov Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in palladium-catalyzed amination reactions. uwindsor.ca
Copper complexes have also been investigated as catalysts for the intramolecular C-H amination to form pyrrolidines. nih.gov Mechanistic studies on these systems suggest the involvement of copper(II) intermediates and, in some cases, a spin crossing event during the cleavage of the N-X (e.g., N-F) bond. nih.gov
Reagents: The nature of the aryl halide is a crucial factor. Aryl iodides are generally more reactive than aryl bromides or chlorides in oxidative addition to palladium(0) complexes. Therefore, in a synthesis targeting 2-(3-iodophenyl)pyrrolidine, the reactivity of the C-I bond would be a key consideration.
The base used in the reaction is also critical. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. nih.gov
Table 3: Influence of Catalysts and Reagents on 2-Arylpyrrolidine Synthesis
| Component | Type | Role | Impact on Reaction |
| Catalyst | Palladium(0) complexes | Facilitates C-C and C-N bond formation | Ligand choice affects rate, yield, and selectivity. |
| Copper(I) complexes | Catalyzes intramolecular C-H amination | Offers an alternative pathway to pyrrolidine rings. | |
| Ligand | Phosphines (e.g., PPh₃, BINAP) | Stabilizes and activates the metal center | Steric and electronic properties tune reactivity. |
| Aryl Halide | Aryl Iodide > Aryl Bromide > Aryl Chloride | Electrophile in cross-coupling | Reactivity order influences reaction conditions. |
| Base | NaOt-Bu, K₂CO₃ | Deprotonates amine, facilitates catalyst regeneration | Strength and nature of the base affect reaction efficiency. |
Future Directions in Research of 2 3 Iodophenyl Pyrrolidinehydrochloride
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrolidine-containing compounds is a well-established field; however, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a critical objective in modern chemistry. mdpi.com Future research on 2-(3-Iodophenyl)pyrrolidine (B3124228) hydrochloride is poised to benefit from the development of novel synthetic strategies that prioritize sustainability.
Key areas of focus could include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of specific stereoisomers of 2-(3-Iodophenyl)pyrrolidine. This would be a significant improvement over classical resolution methods, which are often inefficient.
Flow Chemistry: The application of continuous flow technologies could offer numerous advantages for the synthesis of this compound, including enhanced reaction control, improved safety, and easier scalability.
Biocatalysis: The use of enzymes as catalysts in the synthesis of the pyrrolidine (B122466) ring or in the introduction of the iodophenyl moiety could lead to highly selective and environmentally friendly processes.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Development of novel chiral catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of suitable enzymes |
Exploration of Under-explored Chemical Reactivity
The chemical reactivity of 2-(3-Iodophenyl)pyrrolidine hydrochloride is largely dictated by the interplay of its two key structural features: the pyrrolidine ring and the iodophenyl group. While some of its reactions are predictable based on the known chemistry of these moieties, there remains a significant opportunity to explore its under-explored reactivity. For instance, the bromine and chlorine atoms on similar phenyl rings can be substituted with other functional groups.
Future research could delve into:
Cross-Coupling Reactions: The iodine atom on the phenyl ring is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A systematic investigation of these reactions could lead to a diverse library of derivatives with potentially interesting chemical and physical properties.
Functionalization of the Pyrrolidine Ring: While the pyrrolidine ring can participate in addition reactions, a more detailed study of its reactivity towards a wider range of electrophiles and nucleophiles is warranted. This could uncover novel transformations and lead to the synthesis of new classes of compounds.
Photoredox Catalysis: The application of photoredox catalysis could open up new avenues for the functionalization of both the phenyl ring and the pyrrolidine moiety under mild reaction conditions.
Computational Design of Related Structural Analogues for Specific Chemical Purposes
The strategic design of structural analogues plays a pivotal role in medicinal chemistry and materials science. nih.gov In silico methods can be powerfully employed to predict the properties of novel molecules and to guide synthetic efforts towards compounds with desired characteristics. For 2-(3-Iodophenyl)pyrrolidine hydrochloride, computational design could be instrumental in the development of analogues for specific applications.
Future research in this area could involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of 2-(3-Iodophenyl)pyrrolidine hydrochloride and correlating these changes with specific chemical or biological activities, QSAR models can be developed to predict the properties of new analogues. nih.gov
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of structural analogues with specific biological targets.
De Novo Design: Advanced computational algorithms can be used to design entirely new molecules based on the 2-(3-iodophenyl)pyrrolidine scaffold, optimized for specific properties such as binding affinity, solubility, or synthetic accessibility.
| Computational Method | Application | Goal |
| QSAR | Predicting chemical or biological activity | Guiding the design of more potent or selective analogues |
| Molecular Docking | Predicting protein-ligand interactions | Identifying potential biological targets and optimizing binding affinity |
| De Novo Design | Generating novel molecular structures | Discovering new chemical entities with desired properties |
Advanced Analytical Techniques for Trace Analysis or Complex Mixtures
The ability to detect and quantify a chemical compound at low concentrations and in complex matrices is crucial for a wide range of applications, from environmental monitoring to quality control in manufacturing. The development and application of advanced analytical techniques will be essential for the future study of 2-(3-Iodophenyl)pyrrolidine hydrochloride.
Potential areas for future research include:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The development of highly sensitive and selective HPLC-MS methods for the quantification of 2-(3-Iodophenyl)pyrrolidine hydrochloride and its metabolites in biological fluids or environmental samples.
Capillary Electrophoresis (CE): The use of CE, particularly coupled with mass spectrometry (CE-MS), could offer high-resolution separation and sensitive detection of this compound and its related impurities.
Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and Raman spectroscopy, could provide detailed structural information and facilitate the characterization of this compound in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
